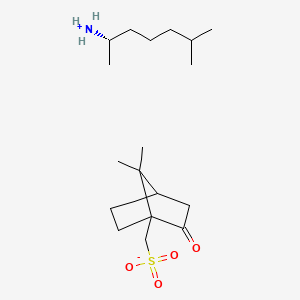
ethylcarbamic acid;2-propyl-1,2-benzothiazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylcarbamic acid;2-propyl-1,2-benzothiazol-3-one is a compound that belongs to the class of benzothiazoles, which are sulfur-containing heterocycles. Benzothiazoles have significant pharmaceutical and biological activities, making them valuable in medicinal chemistry . This compound is particularly interesting due to its unique structure, which combines the properties of ethylcarbamic acid and benzothiazole.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including ethylcarbamic acid;2-propyl-1,2-benzothiazol-3-one, can be achieved through various methods. One common approach involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Another method includes the cyclization of thioamide or carbon dioxide (CO2) as raw materials . These reactions typically require specific catalysts and controlled conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs large-scale synthesis techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques . These methods are designed to be efficient and cost-effective, allowing for the production of significant quantities of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethylcarbamic acid;2-propyl-1,2-benzothiazol-3-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .
Aplicaciones Científicas De Investigación
Ethylcarbamic acid;2-propyl-1,2-benzothiazol-3-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of ethylcarbamic acid;2-propyl-1,2-benzothiazol-3-one involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to ethylcarbamic acid;2-propyl-1,2-benzothiazol-3-one include other benzothiazole derivatives such as:
- 2-aminobenzenethiol
- 2-arylbenzothiazole
- Benzothiazole-2-carboxylic acid
Uniqueness
What sets this compound apart from other benzothiazole derivatives is its unique combination of ethylcarbamic acid and benzothiazole structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
199172-98-0 |
|---|---|
Fórmula molecular |
C13H18N2O3S |
Peso molecular |
282.36 g/mol |
Nombre IUPAC |
ethylcarbamic acid;2-propyl-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C10H11NOS.C3H7NO2/c1-2-7-11-10(12)8-5-3-4-6-9(8)13-11;1-2-4-3(5)6/h3-6H,2,7H2,1H3;4H,2H2,1H3,(H,5,6) |
Clave InChI |
ZZPGYVZOEHMXDP-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=O)C2=CC=CC=C2S1.CCNC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[[4-(2,2-Dicyanovinyl)-M-tolyl]ethylamino]ethyl]benzamide](/img/structure/B12688846.png)












